molecular formula C9H12ClN3O B8553983 2-Chloro-5-morpholinopyridin-3-amine

2-Chloro-5-morpholinopyridin-3-amine

Cat. No. B8553983
M. Wt: 213.66 g/mol
InChI Key: YUYREKUZAJCWFG-UHFFFAOYSA-N
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Patent
US08940724B2

Procedure details

A mixture of 5-bromo-2-chloropyridin-3-amine (1.01 g, 4.89 mmol), morpholine (0.85 mL, 9.76 mmol), 2-dicyclohexylphosphino-2,4,6,-triisopropylbiphenyl, (X-Phos) (187.2 mg, 0.39 mmol), and tris(dibenzylideneacetone)dipalladium (0) (180.6 mg, 0.20 mmol) in dry THF (10 mL) was degassed by nitrogen. To this mixture was added lithium bis(trimethylsilyl)amide, 1.0M in THF (15.0 mL, 15.0 mmol) dropwise, and the resulting reaction was heated to 60° C. After 2.5 h, the reaction was cooled to rt then poured into water. After extracting twice with EtOAc and twice with DCM, the combined organic layers were dried over anhydrous magnesium sulfate. After filtration and concentration, the residue was purified on basic alumina (0-20% EtOAc in hexanes) to afford an off-white solid as 2-chloro-5-morpholinopyridin-3-amine. 1H NMR (400 MHz, CDCl3) δ ppm 7.49 (1H, d, J=2.7 Hz), 6.57 (1H, d, J=2.7 Hz), 3.93 (4H, m), 3.49 (2H, s), 3.22 (4H, m).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
180.6 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([Cl:8])=[N:6][CH:7]=1.[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1.C1(P(C2CCCCC2)C2(C(C)C)CC(C(C)C)=CC(C(C)C)=C2C2C=CC=CC=2)CCCCC1.CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.C[Si]([N-][Si](C)(C)C)(C)C.[Li+]>C1COCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O>[Cl:8][C:5]1[C:4]([NH2:9])=[CH:3][C:2]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:7][N:6]=1 |f:4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)N
Name
Quantity
0.85 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)P(C1(C(=C(C=C(C1)C(C)C)C(C)C)C1=CC=CC=C1)C(C)C)C1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
180.6 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed by nitrogen
CUSTOM
Type
CUSTOM
Details
the resulting reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
After extracting twice with EtOAc and twice with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified on basic alumina (0-20% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1N)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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